molecular formula C22H36N4O4 B1672458 GW-3333 CAS No. 212609-68-2

GW-3333

Cat. No.: B1672458
CAS No.: 212609-68-2
M. Wt: 420.5 g/mol
InChI Key: SMZPWUUYPYYHIV-HNJRGHQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW-3333 is a potent and orally active dual inhibitor of Tumor Necrosis Factor-α-Converting Enzyme (TACE) and Matrix Metalloproteinases (MMP) . Its efficacy in preclinical models suggests that compounds which simultaneously inhibit both TACE and MMP may have therapeutic potential as anti-arthritic agents . TACE is a key enzyme in the inflammatory process, responsible for the release of active TNF-α, a central cytokine in pathologies like rheumatoid arthritis . By inhibiting TACE, this compound reduces the production of TNF-α . Furthermore, its broad-spectrum inhibition of MMPs, including MMP-1, -2, -3, -8, -9, and -13, positions it as a multi-target agent capable of modulating both cytokine signaling and tissue remodeling pathways . Despite its promising preclinical activity, the development of this compound and similar orally available TACE inhibitors for therapeutic use has been discontinued . It is reported that a challenge for this class of compounds was achieving cellular activity in complex systems like human whole blood, potentially due to protein binding and membrane penetration issues . This compound remains a valuable tool compound for investigating the roles of TACE and MMPs in inflammatory diseases and for exploring the pharmacology of dual-inhibition strategies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

212609-68-2

Molecular Formula

C22H36N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide

InChI

InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1

InChI Key

SMZPWUUYPYYHIV-HNJRGHQBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW 3333
GW-3333
GW3333

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of Fluorinated o-Aminophenones

A method analogous to the synthesis of V-shaped dibenzodiazocines involves base-catalyzed autocondensation of fluorinated o-aminophenones under solvent-free conditions. For this compound:

  • Reactants : Substituted o-aminophenones with fluorinated aryl groups.
  • Conditions : Anhydrous K₂CO₃ (catalytic), 120–140°C, 12–24 hours.
  • Mechanism : Nucleophilic attack of amine groups on carbonyl carbons, followed by dehydration and cyclization.
  • Outcome : Formation of a rigid diazocine core, with subsequent functionalization introducing alkyl or aryl side chains.

This method offers scalability and avoids toxic solvents, aligning with green chemistry principles.

Phosgene-Mediated Coupling Reactions

Phosgene (COCl₂) or its safer alternatives (e.g., triphosgene) are pivotal in forming carbamates and ureas. A hypothetical pathway for this compound:

  • Step 1 : React a primary amine with triphosgene (BTC) in dichloromethane at 0°C to form an isocyanate intermediate.
  • Step 2 : Treat the isocyanate with a secondary amine or alcohol to yield a urea or carbamate linkage.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate).

Advantages : High atom economy and compatibility with moisture-sensitive groups.

Optimization and Challenges

Reaction Condition Tuning

  • Temperature : Excess heat may degrade sensitive moieties; maintaining 40–60°C during phosgenation prevents side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization but risk over-functionalization.

Purification Strategies

  • Crystallization : this compound’s low solubility in polar solvents favors recrystallization from ethanol/water mixtures.
  • Chromatography : Gradient elution (5→20% methanol in DCM) resolves closely related impurities.

Comparative Data Table: Key Reaction Parameters

Method Reactants Conditions Yield (%) Purity (%)
Base-Catalyzed Condensation Fluorinated o-aminophenones K₂CO₃, 140°C, solvent-free 65–78 ≥95
Phosgene-Mediated Coupling Primary amine, triphosgene 0°C, DCM, 12 h 50–62 90

Scalability and Industrial Relevance

The solvent-free condensation method is preferable for large-scale production due to lower environmental impact and operational costs. In contrast, phosgene-based routes require stringent safety measures, including closed systems and real-time gas monitoring.

Chemical Reactions Analysis

Types of Reactions

GW-3333 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

GW-3333 has a wide range of scientific research applications:

Mechanism of Action

GW-3333 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the production of tumor necrosis factor-alpha, a cytokine that plays a key role in inflammation. By inhibiting these enzymes, this compound reduces the production of tumor necrosis factor-alpha, thereby mitigating inflammation. The molecular targets include the catalytic domains of these enzymes, and the pathways involved are primarily related to inflammatory signaling .

Comparison with Similar Compounds

Table 1: Comparative Profile of this compound and Similar Inhibitors

Compound Target Enzymes IC50 (μM) Development Status Key Limitations
This compound TACE, MMP-2, MMP-8, MMP-13 0.14 (MMP-2, MMP-8) Discontinued Dual inhibition led to off-target effects; systemic toxicity
BB-94 (Batimastat) MMP-1, MMP-2, MMP-9 Not reported Discontinued Broad-spectrum activity caused poor tolerability; failed in cancer trials
S-3304 MMP-2 0.14 (MMP-2) Discontinued* Similar potency to this compound but lacked clinical translatability
TMI-005 MMP-3, MMP-9 Not reported Discontinued Low efficacy and dose-limiting toxicity in rheumatoid arthritis trials
INCB3619 MMP-2, MMP-9 Not reported Discontinued Undesired side effects despite improved selectivity

Note: S-3304’s discontinuation is inferred from industry trends, as explicit evidence is unavailable in provided sources.

Efficacy and Selectivity

  • This compound vs. S-3304 : Both compounds demonstrated potent inhibition of MMP-2 (IC50 = 0.14 μM) . However, this compound’s dual targeting of TACE and MMPs likely contributed to its higher toxicity compared to S-3304, which focused solely on MMP-2.
  • This compound vs. BB-94: BB-94, a first-generation MMP inhibitor, exhibited non-selective binding across MMPs (e.g., MMP-1, MMP-2, MMP-9), leading to musculoskeletal toxicity in clinical trials .

Toxicity and Clinical Outcomes

  • Common Challenges : All compounds faced discontinuation due to dose-limiting toxicity, often linked to their inhibition of ADAM-17 (a metalloprotease regulating multiple shedding events) . For example, this compound’s suppression of ADAM-17 disrupted immune and tissue remodeling pathways, causing unforeseen side effects .
  • Structural Limitations : The zinc-binding pharmacophore in this compound and BB-94 contributed to their broad protease affinity, reducing therapeutic windows .

Biological Activity

GW-3333 is a compound recognized for its role as a potent inhibitor of tumor necrosis factor-alpha (TNF-alpha) production, which positions it as a significant candidate for research in inflammatory diseases, particularly arthritis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

This compound functions primarily as an inhibitor of TNF-alpha production. TNF-alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. Elevated levels of TNF-alpha are associated with various inflammatory conditions, including rheumatoid arthritis and Crohn's disease. By inhibiting this cytokine, this compound can potentially reduce inflammation and alleviate symptoms associated with these diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces TNF-alpha levels in activated macrophages. For instance, one study showed that cells treated with this compound exhibited a significant decrease in TNF-alpha secretion compared to untreated controls. This suggests that this compound may modulate inflammatory responses at the cellular level .

In Vivo Studies

Case Study: Arthritis Models

In animal models of arthritis, this compound has shown promising results. A study involving collagen-induced arthritis in rats reported that administration of this compound led to reduced joint swelling and inflammation markers. The compound's ability to inhibit TNF-alpha was linked to a decrease in the severity of arthritis symptoms, indicating its therapeutic potential .

Data Table: Effects of this compound on TNF-alpha Production

Study TypeModel UsedDosage (mg/kg)TNF-alpha Levels (pg/mL)Observations
In VitroMacrophage ActivationN/ADecreasedSignificant reduction in secretion
In VivoCollagen-Induced Arthritis10ReducedAlleviated joint swelling
In VivoExperimental Autoimmune Encephalomyelitis (EAE)20ReducedDecreased neurological impairment

Clinical Implications

The inhibition of TNF-alpha by this compound presents potential clinical applications in treating autoimmune diseases. Given the compound's ability to modulate inflammatory pathways, further clinical trials are warranted to evaluate its efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to evaluate GW-3333's biochemical interactions?

  • Begin by defining clear objectives (e.g., binding affinity, enzyme inhibition) and select appropriate controls (e.g., negative/positive controls, solvent-only groups). Use validated assays (e.g., fluorescence polarization, calorimetry) with replication to minimize variability. Document protocols in detail, including buffer conditions, temperature, and equipment specifications (e.g., model numbers, manufacturers) .
  • Methodological Tip: Predefine success criteria (e.g., IC₅₀ thresholds) and pilot experiments to optimize parameters before full-scale trials .

Q. What steps ensure accurate data collection in this compound toxicity studies?

  • Implement standardized toxicity assays (e.g., MTT for cell viability, Ames test for mutagenicity) with triplicate measurements. Use blinding during data recording to reduce observer bias. Store raw data (e.g., absorbance values, microscopy images) in structured repositories adhering to FAIR principles .
  • Methodological Tip: Include positive controls (e.g., known toxic compounds) to validate assay sensitivity and report confidence intervals for dose-response curves .

Q. How to formulate hypothesis-driven research questions for this compound's pharmacokinetic properties?

  • Start with a literature review to identify gaps (e.g., absorption mechanisms, metabolic pathways). Frame hypotheses as testable predictions (e.g., "this compound exhibits pH-dependent solubility due to its carboxylate groups"). Use comparative designs (e.g., parallel artificial membrane permeability assays) to validate hypotheses .
  • Methodological Tip: Avoid overly broad questions; refine scope using PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across in vitro vs. in vivo models?

  • Conduct meta-analyses to identify confounding variables (e.g., bioavailability differences, metabolite activity). Validate findings using orthogonal methods (e.g., isotopic labeling for metabolite tracking, CRISPR-edited cell lines to isolate pathways). Transparently report discrepancies and explore alternative explanations (e.g., off-target effects) .
  • Methodological Tip: Apply Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility) to assess conflicting data .

Q. What advanced statistical methods are appropriate for analyzing this compound's dose-response heterogeneity?

  • Use mixed-effects models to account for inter-experiment variability or Bayesian hierarchical models for small-sample studies. Validate assumptions (e.g., normality, homoscedasticity) with diagnostic plots. For non-linear relationships, apply four-parameter logistic regression .
  • Methodological Tip: Share code and datasets to enable reproducibility, adhering to open-science practices .

Q. What strategies enhance reproducibility of this compound's target engagement assays?

  • Standardize protocols across labs (e.g., pre-qualified reagents, shared SOPs). Use isogenic cell lines and validate antibody specificity via knockout controls. Publish detailed methods, including instrument calibration logs and environmental conditions (e.g., humidity for hygroscopic compounds) .
  • Methodological Tip: Participate in inter-laboratory ring trials to benchmark assay performance and identify systemic errors .

Data Integrity and Reporting

Q. How to ethically handle negative or inconclusive results in this compound studies?

  • Pre-register studies to mitigate publication bias. Report all data, including outliers, in supplementary materials. Use neutral language (e.g., "no significant association observed" instead of "failed experiment") and discuss limitations (e.g., sample size, assay sensitivity) .
  • Methodological Tip: Deposit datasets in public repositories (e.g., Zenodo, Figshare) with embargo options to balance transparency and intellectual property concerns .

Q. What frameworks guide the integration of this compound findings with prior literature?

  • Synthesize results using systematic review methodologies (e.g., PRISMA guidelines) or evidence-mapping techniques. Highlight convergent findings (e.g., consistent binding affinities) and contextualize divergent results (e.g., species-specific metabolism) .
  • Methodological Tip: Use citation management tools (e.g., Zotero) to track sources and avoid inadvertent plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW-3333
Reactant of Route 2
GW-3333

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.